molecular formula C14H20N2O3 B2698798 tert-Butyl 4-acetamidobenzylcarbamate CAS No. 401573-23-7

tert-Butyl 4-acetamidobenzylcarbamate

Cat. No.: B2698798
CAS No.: 401573-23-7
M. Wt: 264.325
InChI Key: YPIXOFQNVFLWSB-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetamidobenzylcarbamate (CAS 401573-23-7) is a high-purity chemical intermediate of significant value in synthetic organic chemistry and drug discovery. This compound, with a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol, is characterized as a yellow solid . Its structure features two protected amine functionalities: a tert-butyloxycarbonyl (Boc) group and an acetamide group on a benzyl scaffold. This makes it an exceptionally versatile building block for the controlled, step-wise synthesis of more complex molecules, particularly in pharmaceutical development where carbamate derivatives are widely investigated for their biological activities, including in the treatment of tumors and neurodegenerative diseases . The primary research application of this compound is as a multifunctional synthetic intermediate. The Boc protecting group is a cornerstone in organic synthesis, prized for its stability under a range of conditions and its clean removal under mild acidic conditions to reveal the primary amine . Simultaneously, the 4-acetamidobenzyl moiety can serve as a key structural element or be further functionalized. This dual functionality allows researchers to employ this reagent in the synthesis of diverse compound libraries for screening and development. As a specialized research chemical, it is essential for constructing molecular architectures in medicinal chemistry and for exploring structure-activity relationships. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material using appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[(4-acetamidophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(17)16-12-7-5-11(6-8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIXOFQNVFLWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-acetamidobenzylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products

Scientific Research Applications

Synthesis and Methodology

The synthesis of tert-butyl 4-acetamidobenzylcarbamate typically involves the reaction of tert-butyl carbamate with acetamidobenzyl derivatives under controlled conditions. This compound can be synthesized through various methods, including:

  • Condensation Reactions: Utilizing coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
  • Palladium-Catalyzed Reactions: Employed in synthesizing N-Boc-protected anilines, demonstrating its utility in complex organic synthesis .

Medicinal Chemistry

Anti-inflammatory Activity:
Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model demonstrated significant inhibition of inflammation, with some compounds achieving up to 54% inhibition compared to standard drugs like indomethacin .

Antimicrobial Properties:
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Studies indicate moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL .

Drug Development

Cancer Research:
The structural characteristics of this compound enable it to interact with biological targets involved in cancer cell proliferation. In vitro assays have shown that certain derivatives can inhibit the growth of breast cancer cell lines at concentrations as low as 10 µM, suggesting potential as an anticancer agent .

Docking Studies:
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets, enhancing the understanding of its mechanism of action and guiding further modifications for improved efficacy .

Data Tables

Application Area Activity Methodology Reference
Anti-inflammatoryUp to 54% inhibitionCarrageenan-induced rat paw edema model
AntimicrobialMIC = 32 µg/mLIn vitro testing against Staphylococcus aureus and E. coli
Cancer Cell ProliferationInhibition at 10 µMIn vitro assays on breast cancer cell lines

Case Study 1: Anti-inflammatory Activity

A series of derivatives were synthesized and evaluated for their anti-inflammatory effects using a standardized rat model. The results indicated that compounds derived from this compound exhibited significant anti-inflammatory activity, with varying degrees of efficacy depending on structural modifications.

Case Study 2: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of tert-butyl derivatives, researchers found that specific modifications enhanced activity against resistant bacterial strains, highlighting the compound's potential in developing new antimicrobial agents.

Mechanism of Action

Mechanism

Molecular Targets and Pathways

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Variations in Benzylcarbamate Derivatives

The functional group at the para position of the benzylcarbamate scaffold significantly alters physicochemical and reactivity profiles. Key analogs include:

Compound Name CAS No. Similarity Score Molecular Formula Key Substituent Notable Properties/Applications
tert-Butyl 4-formylbenzylcarbamate 156866-52-3 0.82–1.00 C₁₃H₁₇NO₃ Formyl (-CHO) Reactive toward nucleophiles (e.g., Grignard reactions); used in aldehyde-mediated conjugations
tert-Butyl 4-carbamoylbenzylcarbamate 871721-44-7 0.96 C₁₃H₁₈N₂O₃ Carbamoyl (-CONH₂) Enhanced hydrophilicity; potential for urea/thiourea derivatization
tert-Butyl (trans-4-phenylcyclohexyl)carbamate 1190890-51-7 0.79 C₁₈H₂₅NO₂ Cyclohexyl-phenyl Improved steric bulk; suited for lipid-soluble drug candidates

Key Insight : The acetamido group in the target compound balances polarity and stability compared to the more reactive formyl group or the polar carbamoyl analog.

Boron-Containing Analogues

Boronated derivatives exhibit unique reactivity in cross-coupling reactions:

Compound Name CAS No. Similarity Score Molecular Formula Key Feature Applications
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate 1235451-62-3 0.87 C₁₈H₂₈BNO₄ Boronate ester Suzuki-Miyaura coupling; bioconjugation
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate 622867-52-1 0.84 C₂₂H₃₂BNO₄ Cyclobutyl-boronate hybrid Targeted for PET tracer synthesis

Methylated and Halogenated Derivatives

Steric and electronic modifications further diversify applications:

Compound Name CAS No. Similarity Score Molecular Formula Key Modification Impact on Properties
tert-Butyl 4-formylbenzyl(methyl)carbamate 439691-94-8 0.94 C₁₄H₁₉NO₃ N-Methylation Reduced hydrogen-bonding capacity
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate 1286275-26-0 C₁₈H₂₅BrN₂O₃ Bromo-substituted aryl Enhanced electrophilicity for SNAr reactions

Key Insight : Methylation reduces polarity, favoring blood-brain barrier penetration, while halogenation (e.g., bromine) introduces sites for further functionalization .

Functional Group Impact on Physicochemical Properties

  • Acetamido (-NHCOCH₃) : Increases solubility in polar aprotic solvents (e.g., DMF) compared to formyl or boronated analogs.
  • Boc Protection : Enhances stability in acidic media (e.g., during peptide deprotection) but requires TFA for cleavage.
  • Boronate Esters : Require anhydrous conditions due to hydrolytic sensitivity but enable versatile cross-coupling chemistry .

Biological Activity

Introduction

tert-Butyl 4-acetamidobenzylcarbamate (TBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of TBA, synthesizing findings from various studies to provide a comprehensive overview of its effects on different biological systems.

Chemical Structure and Properties

TBA is characterized by the following chemical structure:

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol

The compound features a tert-butyl group, an acetamido group, and a benzyl carbamate moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that TBA exhibits antimicrobial properties. In a study evaluating a series of compounds for their activity against various pathogens, TBA was tested against Mycobacterium tuberculosis and Plasmodium falciparum. The findings showed that TBA had moderate inhibitory effects, with an IC50 value of approximately 48 μM against P. falciparum and a MIC of 2.7 μM against M. tuberculosis .

Antioxidant Properties

Antioxidant activity is another significant aspect of TBA's biological profile. Studies have demonstrated that TBA can scavenge free radicals and reduce oxidative stress in cellular models. This protective effect is crucial in neurodegenerative diseases where oxidative damage plays a pivotal role .

Neuroprotective Effects

TBA has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. In vitro studies have shown that TBA can inhibit amyloid-beta (Aβ) aggregation, which is associated with the progression of Alzheimer's disease. The compound also demonstrated a reduction in TNF-α levels and free radicals in astrocyte cultures exposed to Aβ1-42 .

Enzyme Inhibition

TBA acts as an inhibitor for several enzymes relevant to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibits AChE activity, which is vital for managing symptoms of Alzheimer's disease.
  • β-secretase : Prevents the cleavage of amyloid precursor protein, thus reducing Aβ formation .

Cytotoxicity

While TBA shows promise in various therapeutic areas, it is essential to evaluate its cytotoxicity. Preliminary studies indicate that TBA exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile .

Study 1: Antimicrobial Efficacy

In a comparative study, TBA was part of a library synthesized to evaluate its efficacy against M. tuberculosis and P. falciparum. The results highlighted that TBA's activity was comparable to other compounds in the library, with significant selectivity indices indicating its potential as a lead compound for further development .

Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of TBA on astrocytes revealed that treatment with TBA significantly reduced oxidative stress markers and improved cell viability in cultures exposed to amyloid-beta aggregates. This suggests that TBA could play a role in mitigating neuroinflammation associated with Alzheimer's disease .

Table 1: Biological Activity of this compound

Biological ActivityMeasurementResult
Antimicrobial (M. tuberculosis)MIC (μM)2.7
Antimicrobial (P. falciparum)IC50 (μM)48
Neuroprotection (Aβ aggregation)Reduction in TNF-αSignificant
AChE InhibitionIC50 (nM)Not specified

Q & A

Q. Table 1: Comparison of Synthesis Conditions (Adapted from )

EntrySolventCatalystTime (h)Yield (%)
1DCMDMAP2460
2THF (reflux)None1267

Recommendation: Optimize solvent and catalyst based on precursor solubility and steric hindrance. Validate purity via HPLC or TLC.

How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to confirm acetamide and tert-butyl group integration (e.g., δ ~1.4 ppm for tert-butyl protons).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for tert-butyl peroxide hydrates in layered coordination polymers .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ion).
    Note: For hygroscopic samples, use deuterated DMSO or CDCl₃ to minimize water interference.

What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Stable under inert atmospheres at 2–8°C. Avoid prolonged exposure to moisture or light, which may hydrolyze the carbamate .
  • Decomposition Risks : Elevated temperatures (>100°C) or acidic/basic conditions can degrade the tert-butyl group, releasing CO₂ and forming amines.
    Protocol: Store in amber vials with desiccant packs. Monitor stability via periodic HPLC analysis.

How can reaction yields for tert-butyl carbamate derivatives be systematically optimized?

Methodological Answer:

  • DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading. For example, THF increases reaction rates under reflux, while DCM suits room-temperature reactions .
  • Catalyst Screening : Test alternatives like HATU for coupling efficiency in sterically hindered substrates .
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate products and minimize losses.

Advanced Tip: Employ kinetic studies (e.g., in situ IR) to identify rate-limiting steps.

What strategies enable enantioselective synthesis of tert-butyl carbamate derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials, as seen in the enantioselective synthesis of cyclohexylcarbamates via iodolactamization .
  • Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce stereoselectivity during carbamate formation.
    Validation: Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry.

How should researchers address contradictory data in tert-butyl carbamate studies?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, catalyst batch, etc.).
  • Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities, as applied in alkali metal tert-butyl peroxide hydrate studies .
  • Meta-Analysis : Compare kinetic data (e.g., Arrhenius plots) across studies to identify outliers.

Example: Conflicting melting points may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to assess purity and polymorphism.

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